molecular formula C13H3Br7 B12660676 Heptabromo-9H-fluorene CAS No. 69418-53-7

Heptabromo-9H-fluorene

Cat. No.: B12660676
CAS No.: 69418-53-7
M. Wt: 718.5 g/mol
InChI Key: MAHYQWMRBATAGD-UHFFFAOYSA-N
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Description

Heptabromo-9H-fluorene is a brominated derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of seven bromine atoms attached to the fluorene core. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptabromo-9H-fluorene can be synthesized through the bromination of 9H-fluorene. The process typically involves the use of bromine or bromine-containing reagents under controlled conditions. One common method involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Heptabromo-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted fluorenes depending on the nucleophile used.

    Oxidation: Fluorenone derivatives.

    Reduction: Partially brominated fluorenes.

Scientific Research Applications

Heptabromo-9H-fluorene has several applications in scientific research:

Mechanism of Action

The mechanism of action of heptabromo-9H-fluorene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptabromo-9H-fluorene is unique due to the presence of seven bromine atoms, which significantly alters its chemical reactivity and properties compared to other brominated fluorenes. This high degree of bromination makes it particularly useful in applications requiring high thermal stability and reactivity .

Properties

CAS No.

69418-53-7

Molecular Formula

C13H3Br7

Molecular Weight

718.5 g/mol

IUPAC Name

1,2,3,4,5,6,9-heptabromo-9H-fluorene

InChI

InChI=1S/C13H3Br7/c14-4-2-1-3-5(9(4)16)6-7(8(3)15)11(18)13(20)12(19)10(6)17/h1-2,8H

InChI Key

MAHYQWMRBATAGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(C3=C2C(=C(C(=C3Br)Br)Br)Br)Br)Br)Br

Origin of Product

United States

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